![molecular formula C11H10ClN3O5S B2689919 Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate CAS No. 2094925-30-9](/img/structure/B2689919.png)
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive effects. It was first synthesized in 2003 by Pfizer, Inc. and has since been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activation. JAK enzymes play a key role in the production of cytokines and other immune system molecules that contribute to autoimmune disease. By blocking JAK activity, this compound can reduce the production of these molecules and thereby reduce inflammation and immune system activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of JAK activity, the reduction of cytokine production, and the suppression of immune system activation. It has also been shown to have anti-inflammatory effects and to reduce the symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate is its specificity for JAK enzymes, which allows for targeted inhibition of immune system signaling pathways. However, one limitation is that it may have off-target effects on other signaling pathways, which could lead to unwanted side effects. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are a number of potential future directions for research on Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate. One area of interest is the development of more specific JAK inhibitors that can target specific JAK isoforms or signaling pathways. Another area of interest is the investigation of this compound's potential use in treating other autoimmune diseases, such as multiple sclerosis or lupus. Additionally, research is needed to better understand the long-term effects of this compound on immune system function and overall health.
Méthodes De Synthèse
The synthesis of Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate involves several steps, starting with the reaction of 3-chloropyrazine-2-carbaldehyde with methyl 5-amino-3-furoate to form a pyrazine intermediate. This intermediate is then reacted with sodium hydride and methylsulfonyl chloride to produce the final product, this compound.
Applications De Recherche Scientifique
Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate has been extensively studied for its immunosuppressive effects and its potential use in treating autoimmune diseases. It works by inhibiting the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that lead to inflammation and immune system activation. By blocking JAK activity, this compound can reduce the production of inflammatory cytokines and other immune system molecules that contribute to autoimmune disease.
Propriétés
IUPAC Name |
methyl 5-[(3-chloropyrazin-2-yl)methylsulfamoyl]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O5S/c1-19-11(16)7-4-9(20-6-7)21(17,18)15-5-8-10(12)14-3-2-13-8/h2-4,6,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGYOWLXNPJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)S(=O)(=O)NCC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
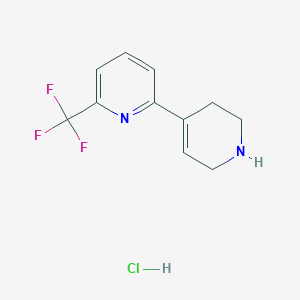

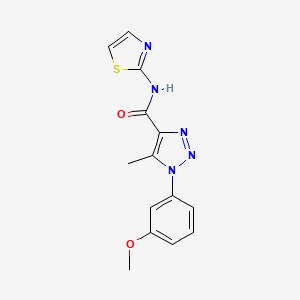
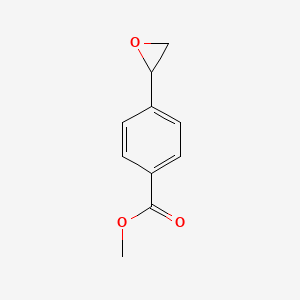
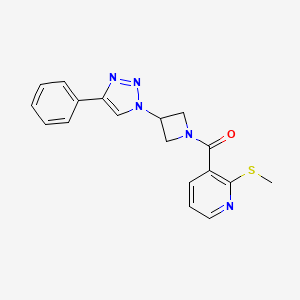
![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)


![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)
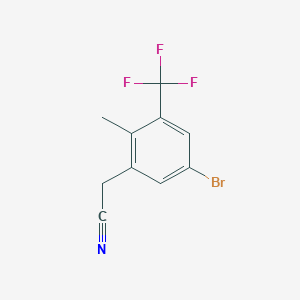
![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)


